molecular formula C7H10F2O2 B2915824 (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid CAS No. 2248213-71-8

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid

Numéro de catalogue B2915824
Numéro CAS: 2248213-71-8
Poids moléculaire: 164.152
Clé InChI: KGMLMPXAHNCCNR-ROLXFIACSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid, also known as MK-0869 or Lurasidone, is a second-generation antipsychotic drug used in the treatment of schizophrenia and bipolar disorder. It was first approved by the US Food and Drug Administration in 2010 and has since gained popularity due to its efficacy, tolerability, and safety profile.

Mécanisme D'action

The mechanism of action of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. This leads to a decrease in the positive symptoms of schizophrenia, such as hallucinations and delusions, and an improvement in negative symptoms, such as social withdrawal and apathy. The drug also has an effect on other neurotransmitter systems, such as serotonin 5-HT1A and 5-HT7 receptors, which may contribute to its overall therapeutic efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. The drug has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has a number of advantages for use in lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, making it a useful tool for studying the role of these receptors in the brain. The drug is also relatively safe and well-tolerated, making it suitable for long-term studies. However, there are some limitations to the use of this compound in lab experiments. The drug has a complex mechanism of action, involving multiple neurotransmitter systems, which may make it difficult to interpret the results of experiments. Additionally, the drug may have off-target effects on other receptors, which may complicate the interpretation of results.

Orientations Futures

There are a number of future directions for research on (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid. One area of interest is in the development of new antipsychotic drugs that have a similar mechanism of action but with improved efficacy and tolerability. Another area of research is in the identification of biomarkers that can predict response to treatment with this compound, which may help to personalize treatment for patients. Finally, there is a need for further research into the long-term safety and efficacy of this compound, particularly in the context of long-term treatment for schizophrenia and bipolar disorder.
Conclusion:
In conclusion, this compound is a second-generation antipsychotic drug that has shown promise in the treatment of schizophrenia and bipolar disorder. The drug acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors and has a lower risk of extrapyramidal side effects compared to first-generation antipsychotics. While there are some limitations to the use of this compound in lab experiments, the drug has a number of advantages, including its high affinity for dopamine D2 and serotonin 5-HT2A receptors and its relative safety and tolerability. There are a number of future directions for research on this compound, including the development of new antipsychotic drugs, the identification of biomarkers for treatment response, and further research into the long-term safety and efficacy of the drug.

Méthodes De Synthèse

The synthesis of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid involves the condensation of 4-(benzyloxy)phenyl-2,2-difluorocyclopropanecarboxylic acid with (S)-3-aminomethyl-2-methylpropanoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. The product is then purified by column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has been extensively studied for its therapeutic potential in the treatment of schizophrenia and bipolar disorder. It acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, which are known to be involved in the pathophysiology of these disorders. The drug has also been shown to have a lower risk of extrapyramidal side effects compared to first-generation antipsychotics, making it a preferred choice for long-term treatment.

Propriétés

IUPAC Name

(2S)-3-(2,2-difluorocyclopropyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4(6(10)11)2-5-3-7(5,8)9/h4-5H,2-3H2,1H3,(H,10,11)/t4-,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMLMPXAHNCCNR-ROLXFIACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.